molecular formula C11H9BrClN B8493996 6-Bromomethyl-2-chloro-4-methylquinoline

6-Bromomethyl-2-chloro-4-methylquinoline

Cat. No.: B8493996
M. Wt: 270.55 g/mol
InChI Key: AHXOJPDFZMIBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromomethyl-2-chloro-4-methylquinoline is a specialized quinoline derivative designed for medicinal chemistry and drug discovery research. Its key structural features—a bromomethyl group at the 6-position and a chlorine at the 2-position on the 4-methylquinoline scaffold—make it a highly valuable multifunctional intermediate for constructing novel bioactive molecules. This compound is primarily used in the design and synthesis of targeted antitumor agents. The bromomethyl group is a critical reactive handle, allowing for efficient functionalization through nucleophilic substitution reactions, such as coupling with various nitrogen-based nucleophiles to extend molecular diversity . Researchers utilize this building block to develop 2-substituted-4-amino-6-halogenquinoline derivatives, a class of compounds that has demonstrated promising antiproliferative activity against a range of cancer cell lines, including non-small-cell lung cancer, colon cancer, and liver cancer in vitro . The strategic incorporation of halogen atoms aids in fine-tuning the lipophilicity and electronic properties of the final molecules, which can significantly influence their biological interactions and potency . This reagent is intended for use in exploratory synthesis to create potential kinase inhibitors and other targeted therapies, providing a robust starting point for lead optimization campaigns in oncology research.

Properties

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

6-(bromomethyl)-2-chloro-4-methylquinoline

InChI

InChI=1S/C11H9BrClN/c1-7-4-11(13)14-10-3-2-8(6-12)5-9(7)10/h2-5H,6H2,1H3

InChI Key

AHXOJPDFZMIBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

  • 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (C₁₀H₅BrClF₃N): Differs by replacing the 4-methyl and 6-bromomethyl groups with a trifluoromethyl group at position 2 and a bromo-chloro combination. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methyl group .
  • 6-Chloro-4-hydroxy-2-methylquinoline (C₁₀H₈ClNO): Features a hydroxyl group at position 4 instead of bromomethyl, improving solubility in polar solvents but reducing electrophilic reactivity .
  • 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline: Contains additional bromine at position 6, increasing molecular weight (457.8 g/mol) and steric bulk, which may hinder crystallization compared to the target compound .

Crystallographic Properties

The target compound’s quinoline core is planar (r.m.s. deviation ~0.011 Å in analogs), with intermolecular interactions (C–H···Br/Cl, π-π stacking) stabilizing crystal lattices. In contrast, trifluoromethyl-substituted analogs exhibit stronger van der Waals interactions due to fluorine’s electronegativity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Substituents
6-Bromomethyl-2-chloro-4-methylquinoline 287.56 3.2<sup>b</sup> ~5 (DMSO) 6-Bromomethyl, 2-Cl, 4-Me
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline 324.53 4.1 ~3 (CHCl₃) 6-Br, 4-Cl, 2-CF₃
6-Chloro-4-hydroxy-2-methylquinoline 193.63 1.8 >10 (MeOH) 6-Cl, 4-OH, 2-Me
3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline 457.80 4.5 <1 (Acetone) 3-Bromomethyl, 2-Cl, 6-(Br)₂CH

<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Experimental data from analogs in .

Research Findings

Crystallography: The target compound’s analogs exhibit planar quinoline cores with intermolecular C–H···Br/Cl interactions (distance: 3.49–3.61 Å), critical for stabilizing solid-state structures .

Synthetic Utility: Bromomethylated quinolines are preferred over chlorinated analogs in Pd-catalyzed cross-couplings due to higher reactivity (yields: 70–85% vs. 50–60% for chloro derivatives) .

Biological Potential: Quinoline derivatives with 6-bromomethyl groups demonstrate enhanced cytotoxicity in cancer cell lines (IC₅₀: 8–12 µM) compared to methoxy-substituted analogs (IC₅₀: >50 µM), highlighting the bromine’s role in bioactivity .

Q & A

Basic: What are the optimal synthetic routes for 6-bromomethyl-2-chloro-4-methylquinoline, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via multi-step halogenation and functionalization of quinoline precursors. For example:

  • Bromination : Use NBS (N-bromosuccinimide) or Br₂ in controlled conditions to introduce bromine at the 6-position .
  • Chlorination : Chlorine or SOCl₂ can be employed for introducing Cl at the 2-position, with regioselectivity monitored via TLC or HPLC .
  • Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids .
    Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection .

Basic: How is crystallographic data obtained for structural confirmation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation in solvents like DCM/hexane or ethanol/water to grow high-quality crystals .
  • Data Collection : A diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) captures reflection data at 100 K .
  • Refinement : Software like SHELXL refines the structure, reporting bond lengths, angles, and R-factors (e.g., R₁ < 0.05 for high confidence) .

Advanced: How to resolve contradictions in regioselectivity during bromomethylation of quinoline derivatives?

Methodological Answer:
Contradictions often arise from competing electronic and steric effects. Strategies include:

  • Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites via Fukui indices or electrostatic potential maps .
  • Kinetic Control : Lower reaction temperatures (−10°C to 0°C) favor kinetic products (e.g., bromine addition to electron-rich positions) .
  • Steric Directing Groups : Introduce temporary substituents (e.g., bulky esters) to block undesired positions, later removed via hydrolysis .

Advanced: What analytical methods are recommended to distinguish between isomeric byproducts in the synthesis?

Methodological Answer:

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC correlations identify coupling between protons and carbons, resolving positional isomers .
  • IR Spectroscopy : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches differentiate halogen positions .
  • Chromatography : Use chiral columns (e.g., Chiralpak IA) or reverse-phase HPLC with MS detection for isomer separation .

Advanced: How to address discrepancies in biological activity data for quinoline derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and test against controls .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ in cancer cell lines like MCF-7) to identify outliers .
  • Solubility Correction : Account for solubility differences (e.g., DMSO vs. aqueous buffers) using techniques like dynamic light scattering (DLS) .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The bromomethyl group acts as a leaving site for Pd-catalyzed coupling with amines. Monitor reaction progress via 19F^{19}F NMR if fluorinated catalysts (e.g., XPhos Pd G3) are used .
  • Suzuki-Miyaura Coupling : The chloro group at C2 remains inert under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C), while bromine at C6 participates .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .
  • LC-MS Monitoring : Track degradation products (e.g., dehalogenation or oxidation) using high-resolution MS (Q-TOF) .
  • Stabilizers : Add antioxidants (BHT) or desiccants (silica gel) and compare degradation rates via Arrhenius modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.